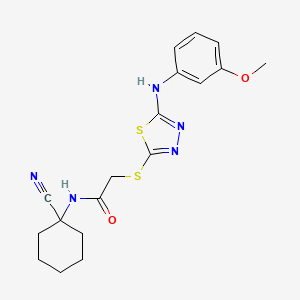
N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-Cyanocyclohexyl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N6O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 924023-20-1
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. For instance, certain thiadiazole derivatives have demonstrated IC50 values as low as 29 µM against HeLa cells .
- Antibacterial and Antifungal Properties : Thiadiazoles are known for their antimicrobial activities, which can be attributed to their ability to inhibit specific enzymes and disrupt cellular processes in pathogens .
- Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Thiadiazoles often target enzymes such as carbonic anhydrase (CA), cyclooxygenase (CO), and matrix metalloproteinases (MMPs), which are involved in tumor progression and inflammation .
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis. For example, studies have shown that specific thiadiazole derivatives can halt the proliferation of cancer cells by interfering with their cell cycle machinery .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 73 | |
| Anticancer | HeLa | 29 | |
| Antibacterial | Various | Varies | |
| Anti-inflammatory | In vitro models | Not specified |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 29 µM to 73 µM . This highlights the potential of this compound in cancer therapy.
Case Study 2: Enzyme Inhibition Assay
In another study focusing on enzyme inhibition, several thiadiazole compounds were tested for their ability to inhibit carbonic anhydrase activity. The results demonstrated a significant reduction in enzyme activity, suggesting that these compounds could be developed into effective therapeutic agents targeting metabolic pathways in cancer cells .
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O2S2/c1-25-14-7-5-6-13(10-14)20-16-22-23-17(27-16)26-11-15(24)21-18(12-19)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
KREHOBVTBCLFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















